2,3-Diaminophenol
CAS No.: 59649-56-8
Cat. No.: VC2317612
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59649-56-8 |
|---|---|
| Molecular Formula | C6H8N2O |
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | 2,3-diaminophenol |
| Standard InChI | InChI=1S/C6H8N2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,7-8H2 |
| Standard InChI Key | PCAXITAPTVOLGL-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)O)N)N |
| Canonical SMILES | C1=CC(=C(C(=C1)O)N)N |
Introduction
Chemical Identity and Structural Characteristics
2,3-Diaminophenol is an aromatic organic compound with two amino groups (-NH₂) attached to adjacent carbon atoms (positions 2 and 3) of a phenol ring. The hydroxyl group at position 1 and the two amino groups create a reactive compound with multiple functional sites.
Basic Identification
| Parameter | Information |
|---|---|
| CAS Number | 59649-56-8 |
| Chemical Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| Synonyms | Phenol, 2,3-diamino-; 2,3-Diaminophenol 97% |
| MDL Number | MFCD00075199 |
The compound's structure features a benzene ring with three substituents: a hydroxyl group and two amino groups in adjacent positions, creating a highly reactive organic molecule with multiple functional groups that contribute to its chemical versatility .
Physical and Chemical Properties
Understanding the physical and chemical properties of 2,3-Diaminophenol is essential for its proper handling, storage, and applications in various research and industrial contexts.
Physical Properties
2,3-Diaminophenol appears as a white to beige crystalline powder at room temperature. The table below summarizes its key physical properties:
Chemical Properties
The chemical behavior of 2,3-Diaminophenol is characterized by its multiple reactive sites, making it a versatile reagent in organic synthesis:
| Property | Value | Note |
|---|---|---|
| pKa | 9.81±0.10 (predicted) | |
| Reactivity | Multiple reactive sites via -OH and -NH₂ groups | |
| Hazard Symbol | GHS07 | |
| Signal Word | Warning |
The presence of hydroxyl and amino functional groups gives 2,3-Diaminophenol both nucleophilic and electrophilic properties. The compound can participate in various reactions including condensation, oxidation, and coordination with metal ions .
Applications and Uses
2,3-Diaminophenol has diverse applications in organic synthesis and materials science, serving as a key building block in the creation of complex organic molecules and functional materials.
Synthesis Applications
The compound plays a significant role in various synthetic pathways:
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It serves as a precursor in one-pot microwave assisted synthesis of amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines, which are important scaffolds in pharmaceutical research .
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2,3-Diaminophenol participates in the electrosynthesis of poly(2,3-diaminophenol) via electro-oxidation, creating conductive polymers with potential applications in sensors and electronic devices .
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The compound is valuable in synthesizing tetradentate Schiff base complexes through reactions with salicylaldehyde or 5-bromosalicylaldehyde and metals such as Mn(III), Ni(II), and Cu(II). These complexes have applications in catalysis and as model compounds for biological systems .
Coordination Chemistry
2,3-Diaminophenol forms Pd(II) and Pt(II) complexes, demonstrating its ability to act as a ligand in coordination chemistry. The resulting metal complexes may have applications in catalysis and potentially in medicinal chemistry as anti-cancer agents, given the established use of platinum complexes in cancer treatment .
Heterocyclic Chemistry
In organic synthesis, 2,3-Diaminophenol reacts with 2,4-pentanedione to yield corresponding benzo[b] diazepinium salts, which are important scaffolds in medicinal chemistry. Additionally, its reaction with salicylaldehyde or 5-bromosalicylaldehyde in absolute ethanol yields new unsymmetrical Schiff bases with potential applications in coordination chemistry and materials science .
Synthetic Pathways and Related Compounds
Understanding how 2,3-Diaminophenol relates to other compounds and its synthetic pathways provides insight into its chemical behavior and potential applications.
Synthetic Routes
While the search results don't provide specific synthetic routes for 2,3-Diaminophenol, typical methods for preparing aminophenols generally involve:
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Selective reduction of corresponding nitrophenols
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Directed ortho-metalation followed by electrophilic amination
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Nucleophilic aromatic substitution reactions
These methods would need to be adapted to achieve the specific 2,3-disubstitution pattern characteristic of this compound.
Research Applications and Future Prospects
The versatile chemical structure of 2,3-Diaminophenol suggests several emerging and potential research areas.
Materials Science Applications
The ability of 2,3-Diaminophenol to form polymeric structures through electro-oxidation opens possibilities for developing new conductive polymers with applications in:
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Chemical sensors and biosensors
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Conductive coatings
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Energy storage materials
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Electrochromic devices
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